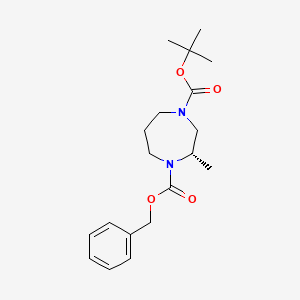

(S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate

CAS No.:

Cat. No.: VC18017663

Molecular Formula: C19H28N2O4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H28N2O4 |

|---|---|

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 1-O-benzyl 4-O-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C19H28N2O4/c1-15-13-20(17(22)25-19(2,3)4)11-8-12-21(15)18(23)24-14-16-9-6-5-7-10-16/h5-7,9-10,15H,8,11-14H2,1-4H3/t15-/m0/s1 |

| Standard InChI Key | RKKDVFVHKGFBRD-HNNXBMFYSA-N |

| Isomeric SMILES | C[C@H]1CN(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

(S)-1-Benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate is a seven-membered heterocyclic compound belonging to the diazepane class. Its structure features a diazepane ring (containing two nitrogen atoms at the 1- and 4-positions) substituted with a benzyl group at the 1-position, a tert-butyl group at the 4-position, and a methyl group at the 2-position. The (S)-configuration at the 2-position defines its stereochemistry, influencing its chemical reactivity and biological interactions .

Table 1: Key Molecular Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₉H₂₈N₂O₄ |

| Molecular Weight | 348.44 g/mol |

| IUPAC Name | 1-O-benzyl 4-O-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate |

| CAS Number | 1360538-91-5 |

| SMILES Notation | C[C@H]1CN(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

| InChI Key | RKKDVFVHKGFBRD-HNNXBMFYSA-N |

Stereochemical Significance

The (S)-enantiomer’s spatial arrangement enhances its suitability for asymmetric synthesis and chiral recognition in biochemical systems. This stereochemical specificity is critical in medicinal chemistry, where enantiomers often exhibit divergent pharmacological profiles.

Synthesis and Production

Laboratory-Scale Synthesis

While detailed synthetic pathways remain proprietary, general methodologies for analogous diazepane derivatives involve:

-

Ring Formation: Cyclization of diamines with diesters under acidic or basic conditions.

-

Functionalization: Sequential nucleophilic substitutions to introduce benzyl, tert-butyl, and methyl groups.

-

Stereocontrol: Use of chiral auxiliaries or catalysts to enforce the (S)-configuration at the 2-position.

Industrial Manufacturing

Industrial production emphasizes scalability and purity optimization. Continuous flow reactors and automated platforms are employed to enhance yield (typically >75%) and reduce byproduct formation. Solvent selection (e.g., tetrahydrofuran or dichloromethane) and temperature gradients (0–80°C) are critical parameters.

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids/bases due to its ester functionalities. Its reactivity profile includes:

-

Oxidation: Forms ketones or carboxylic acids under aggressive conditions (e.g., KMnO₄).

-

Reduction: LiAlH₄ reduces ester groups to alcohols.

-

Hydrolysis: Susceptible to ester cleavage in aqueous acidic/basic media .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorbance at 1740 cm⁻¹ (C=O stretch of esters).

-

NMR: Distinct signals for tert-butyl (δ 1.4 ppm, singlet) and benzyl protons (δ 7.3 ppm, multiplet) .

Research Applications

Chemical Research

The compound serves as:

-

Chiral Ligand: Facilitates asymmetric catalysis in C–C bond-forming reactions.

-

Building Block: Synthesizes complex molecules for drug discovery and material science.

Biological Studies

Preliminary investigations suggest interactions with:

-

Neurotransmitter Receptors: Potential modulation of GABAergic or glutamatergic systems.

-

Enzyme Targets: Inhibitory effects on proteases or kinases, though mechanistic details remain under exploration.

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Structural Variation | Research Utility |

|---|---|---|

| (R)-1-Benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate | (R)-configuration at C2 | Chiral resolution studies |

| 1-Benzyl 4-tert-butyl 2-methyl-1,4-diazepane | Lack of dicarboxylate moieties | Baseline biological activity assays |

| 4-tert-Butyl 2-methyl-1,4-diazepane | Absence of benzyl group | Structural simplicity for SAR studies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume